An In-Depth Technical Guide to Boc-NH-PEG8-C2-Br: A Versatile Linker for Advanced Drug Development
An In-Depth Technical Guide to Boc-NH-PEG8-C2-Br: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-NH-PEG8-C2-Br, a bifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: The Role of Bifunctional Linkers in Targeted Drug Design
In modern drug discovery, the ability to selectively modulate the function of specific proteins is paramount. Bifunctional molecules, such as PROTACs, have emerged as a powerful modality to achieve this by hijacking the cell's natural protein degradation machinery. These molecules consist of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Boc-NH-PEG8-C2-Br is a heterobifunctional linker featuring a Boc-protected amine and a bromoethyl group, connected by an eight-unit polyethylene glycol (PEG) chain. This structure provides a versatile platform for the synthesis of complex bioconjugates.
Physicochemical Properties of Boc-NH-PEG8-C2-Br
A clear understanding of the physicochemical properties of a linker is crucial for its effective application. The key properties of Boc-NH-PEG8-C2-Br are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C23H46BrNO10 | [1][2] |
| IUPAC Name | tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate | [1][2] |
| CAS Number | 2688072-12-8 | [1] |
| Molecular Weight | 576.52 g/mol | |
| Exact Mass | 575.2300 | |
| Purity | Typically >98% | |
| Appearance | To be determined | |
| Solubility | To be determined | |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark environment. |
Synthesis and Functionalization: Experimental Protocols
While specific, detailed synthesis protocols for Boc-NH-PEG8-C2-Br are often proprietary and the compound is frequently available through custom synthesis, a general understanding of its preparation and subsequent use in bioconjugation can be derived from standard organic chemistry principles and literature on similar PEG linkers.
General Synthesis Approach
The synthesis of Boc-NH-PEG8-C2-Br likely involves a multi-step process starting from commercially available PEG building blocks. A plausible synthetic route would involve:
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Monoprotection of a PEG-diamine: Starting with a diamine-PEG8, one of the amino groups is protected with a tert-butyloxycarbonyl (Boc) group.
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Introduction of the Bromoethyl Moiety: The remaining free amino group is then reacted with a suitable reagent to introduce the bromoethyl functionality.
Experimental Protocol: Bioconjugation using Boc-NH-PEG8-C2-Br in PROTAC Synthesis
This protocol outlines a general workflow for the sequential conjugation of a target protein ligand (containing a nucleophilic group, e.g., a thiol or amine) and an E3 ligase ligand (containing a carboxylic acid) to the Boc-NH-PEG8-C2-Br linker.
Step 1: Alkylation of the Target Protein Ligand
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Materials:
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Target protein ligand with a nucleophilic handle (e.g., Ligand-SH)
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Boc-NH-PEG8-C2-Br
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A suitable aprotic solvent (e.g., DMF, DMSO)
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A non-nucleophilic base (e.g., DIPEA)
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Procedure:
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Dissolve the target protein ligand (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
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Add a solution of Boc-NH-PEG8-C2-Br (1.0 - 1.2 eq) in the same solvent dropwise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC).
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Upon completion, quench the reaction and purify the resulting Boc-protected intermediate (Ligand-S-C2-PEG8-NH-Boc) using an appropriate method such as flash column chromatography or preparative HPLC.
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Step 2: Boc Deprotection
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Materials:
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Boc-protected intermediate from Step 1
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A suitable acidic solution (e.g., 4M HCl in dioxane, or trifluoroacetic acid (TFA) in dichloromethane (DCM))
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Procedure:
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Dissolve the purified intermediate in the chosen solvent.
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Add the acidic solution and stir at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.
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Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used in the next step without further purification.
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Step 3: Amide Coupling with the E3 Ligase Ligand
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Materials:
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Deprotected intermediate from Step 2 (Ligand-S-C2-PEG8-NH2)
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E3 ligase ligand with a carboxylic acid handle (Ligand-COOH)
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A peptide coupling reagent (e.g., HATU, HBTU)
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A non-nucleophilic base (e.g., DIPEA)
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Anhydrous aprotic solvent (e.g., DMF)
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Procedure:
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Dissolve the E3 ligase ligand (1.0 eq) in the anhydrous solvent under an inert atmosphere.
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Add the coupling reagent (1.1 - 1.2 eq) and the base (2.0 - 3.0 eq) and stir for 15-30 minutes to activate the carboxylic acid.
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Add a solution of the deprotected intermediate from Step 2 (1.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the final PROTAC molecule by LC-MS.
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Upon completion, purify the final PROTAC using preparative HPLC to obtain the desired product.
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Visualizing the PROTAC Concept and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General structure of a PROTAC molecule.
Caption: PROTAC synthesis workflow.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of a target protein. The signaling pathway for this process is a key aspect of its mechanism of action.
Caption: PROTAC-mediated protein degradation pathway.
